molecular formula C8H16N2O2 B1518263 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone CAS No. 1155146-91-0

4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone

Cat. No.: B1518263
CAS No.: 1155146-91-0
M. Wt: 172.22 g/mol
InChI Key: KSBFAAAKPBZYMO-UHFFFAOYSA-N
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Description

4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of ethoxyethylamine with pyrrolidinone under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone involves large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced forms.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidinones.

Scientific Research Applications

4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the manufacturing of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Pyrrolidinone

  • 3-Pyrrolidinone

  • N-Ethyl-2-pyrrolidinone

  • N-Methyl-2-pyrrolidinone

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Properties

IUPAC Name

4-amino-1-(2-ethoxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-12-4-3-10-6-7(9)5-8(10)11/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFAAAKPBZYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CC(CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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